molecular formula C8H10Cl2N2O2S B13765894 Benzenesulfonamide, 4-amino-2,5-dichloro-N-ethyl- CAS No. 59000-84-9

Benzenesulfonamide, 4-amino-2,5-dichloro-N-ethyl-

Cat. No.: B13765894
CAS No.: 59000-84-9
M. Wt: 269.15 g/mol
InChI Key: YFXVCZINZDQVCR-UHFFFAOYSA-N
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Description

4-amino-2,5-dichloro-N-ethylbenzenesulfonamide is a chemical compound with the molecular formula C8H10Cl2N2O2S. It is characterized by the presence of an amino group, two chlorine atoms, an ethyl group, and a sulfonamide group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-amino-2,5-dichloro-N-ethylbenzenesulfonamide can be synthesized through a series of chemical reactions. One common method involves the reaction of ethyl-N-(2,5-dichlorophenyl)sulfonyl chloride with ammonia. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of 4-amino-2,5-dichloro-N-ethylbenzenesulfonamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves precise control of temperature, pressure, and reaction time to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

4-amino-2,5-dichloro-N-ethylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-amino-2,5-dichloro-N-ethylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-amino-2,5-dichloro-N-ethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-amino-2,5-dichlorobenzenesulfonamide: Lacks the ethyl group present in 4-amino-2,5-dichloro-N-ethylbenzenesulfonamide.

    4-amino-2-chloro-N-ethylbenzenesulfonamide: Contains only one chlorine atom on the benzene ring.

    4-amino-2,5-dichloro-N-methylbenzenesulfonamide: Contains a methyl group instead of an ethyl group.

Uniqueness

4-amino-2,5-dichloro-N-ethylbenzenesulfonamide is unique due to the presence of both chlorine atoms and an ethyl group on the benzene ring. This specific combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry .

Properties

CAS No.

59000-84-9

Molecular Formula

C8H10Cl2N2O2S

Molecular Weight

269.15 g/mol

IUPAC Name

4-amino-2,5-dichloro-N-ethylbenzenesulfonamide

InChI

InChI=1S/C8H10Cl2N2O2S/c1-2-12-15(13,14)8-4-5(9)7(11)3-6(8)10/h3-4,12H,2,11H2,1H3

InChI Key

YFXVCZINZDQVCR-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=C(C=C(C(=C1)Cl)N)Cl

Origin of Product

United States

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